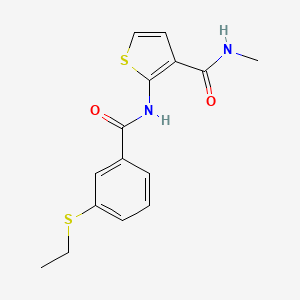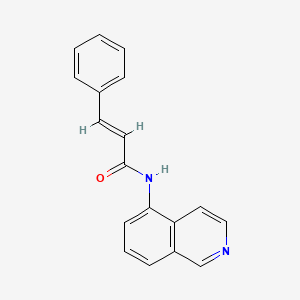
(2E)-N-(Isochinolin-5-yl)-3-phenylprop-2-enamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide is a chemical compound with the molecular formula C18H14N2O and a molecular weight of 274.323 g/mol. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Wissenschaftliche Forschungsanwendungen
(2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities, including anticancer properties, making it a potential candidate for drug development and therapeutic applications.
Medicine: Due to its biological activities, it is studied for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Zukünftige Richtungen
The compound has been identified as a potent TRPV1 antagonist . Given its potential analgesic effects, it could be considered as a lead candidate for the further development of antinociceptive drugs . This suggests that future research could focus on exploring its potential therapeutic applications, particularly in the field of pain management.
Vorbereitungsmethoden
The synthesis of (2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out by reacting isoquinoline derivatives with substituted aldehydes in the presence of a base such as potassium hydroxide . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
(2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Wirkmechanismus
The mechanism of action of (2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. It is known to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells . The compound upregulates pro-apoptotic genes such as p53 and Bax, which play crucial roles in the apoptotic pathway . Additionally, it may interact with other cellular targets, contributing to its overall biological effects .
Vergleich Mit ähnlichen Verbindungen
(2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide can be compared with other isoquinoline derivatives, such as:
Isoquinoline: A structural isomer of quinoline, known for its use in the synthesis of various alkaloids and pharmaceuticals.
1-Benzylisoquinoline: The structural backbone of many naturally occurring alkaloids, including papaverine.
Triazolo[3,4-a]isoquinoline chalcone derivatives: These compounds exhibit similar biological activities, including anticancer properties.
The uniqueness of (2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide lies in its specific structure and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(E)-N-isoquinolin-5-yl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(10-9-14-5-2-1-3-6-14)20-17-8-4-7-15-13-19-12-11-16(15)17/h1-13H,(H,20,21)/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCFXSYSCPTOQ-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC3=C2C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC3=C2C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
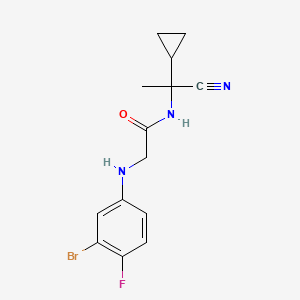
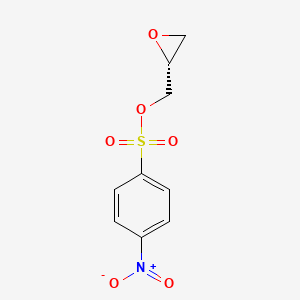
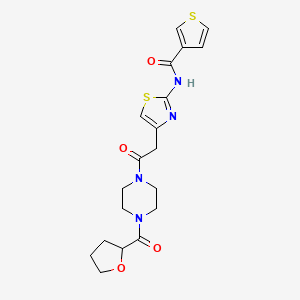

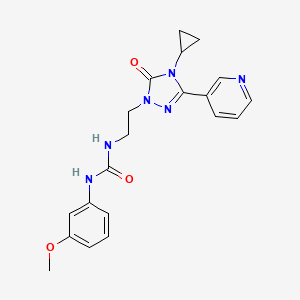
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B2371985.png)
![N-(1-cyanocycloheptyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2371987.png)
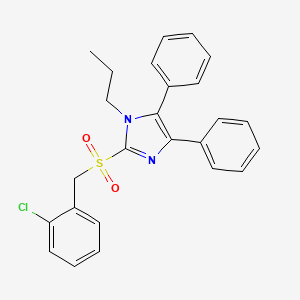

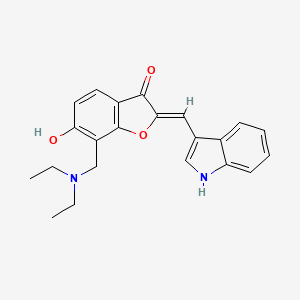
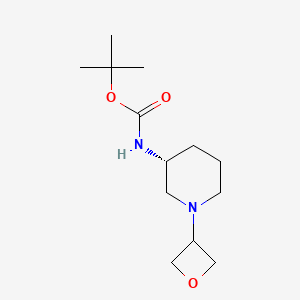

![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)
